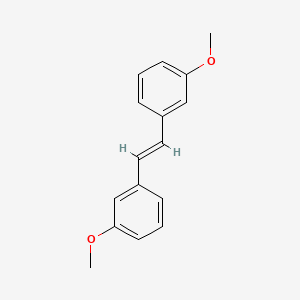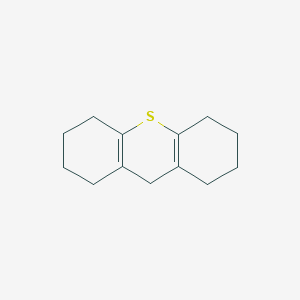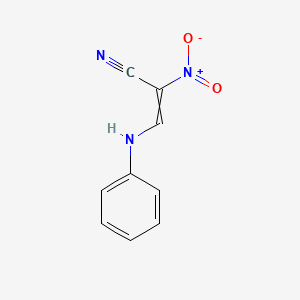![molecular formula C12H26O2S2 B14727907 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol CAS No. 6628-66-6](/img/structure/B14727907.png)
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol is an organic compound characterized by the presence of two sulfanyl (thioether) groups and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol typically involves the reaction of 2-sulfanylethanol with an appropriate alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-sulfanylethanol, alkyl halide (e.g., 2-ethylhexyl bromide)
Solvent: Ethanol or another suitable polar solvent
Catalyst: Potassium hydroxide or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new thioether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new thioether derivatives.
科学的研究の応用
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol involves its interaction with various molecular targets and pathways. The hydroxyl and sulfanyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)propyl]sulfanylethanol
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)butyl]sulfanylethanol
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)pentyl]sulfanylethanol
Uniqueness
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
6628-66-6 |
|---|---|
分子式 |
C12H26O2S2 |
分子量 |
266.5 g/mol |
IUPAC名 |
2-[2-ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-12(16-9-7-14)11(4-2)10-15-8-6-13/h11-14H,3-10H2,1-2H3 |
InChIキー |
BKFGYFYWOOABBI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(CC)CSCCO)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)
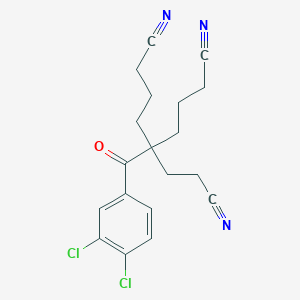
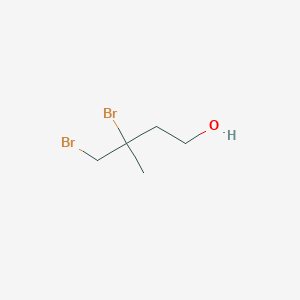
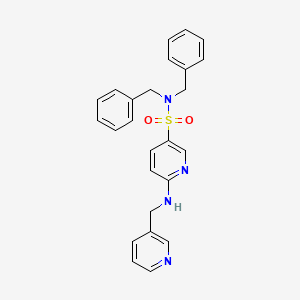
![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)
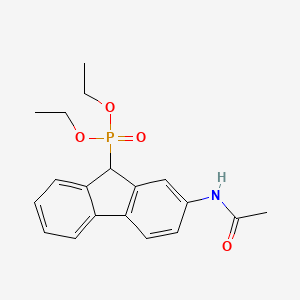
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
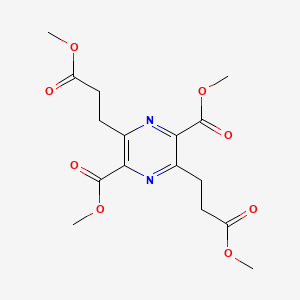
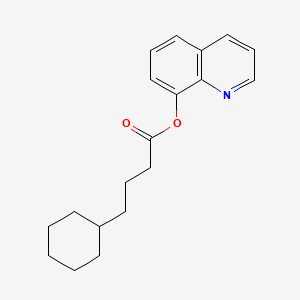
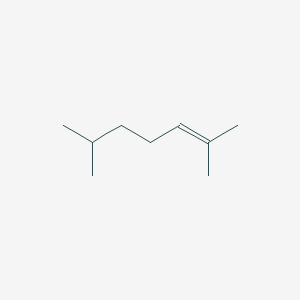
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
